2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a chloro group, a nitro group, and an acetamide group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide typically involves the reaction of 3-methyl-4-nitro-1,2-oxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2-chloro-N-(3-methyl-4-amino-1,2-oxazol-5-yl)acetamide.
Hydrolysis: Formation of 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetic acid.
Scientific Research Applications
2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide: Characterized by the presence of a chloro group, nitro group, and acetamide group.
2-chloro-N-(3-methyl-4-amino-1,2-oxazol-5-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
2-chloro-N-(3-methyl-4-nitro-1,2-thiazol-5-yl)acetamide: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
This compound is unique due to the combination of its functional groups and the oxazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H6ClN3O4 |
---|---|
Molecular Weight |
219.58 g/mol |
IUPAC Name |
2-chloro-N-(3-methyl-4-nitro-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C6H6ClN3O4/c1-3-5(10(12)13)6(14-9-3)8-4(11)2-7/h2H2,1H3,(H,8,11) |
InChI Key |
NVIXDVULTXPNDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.